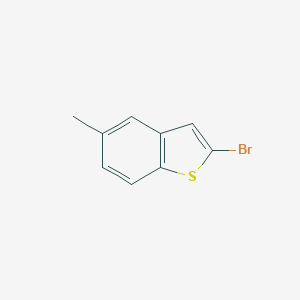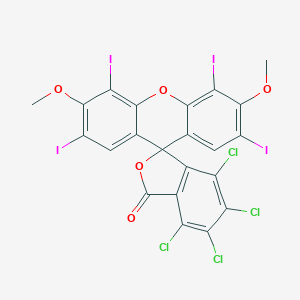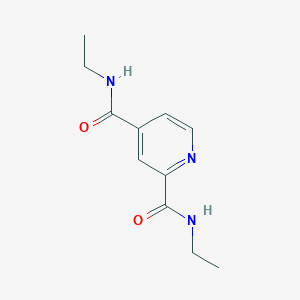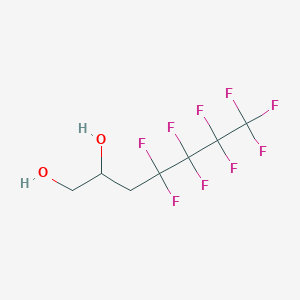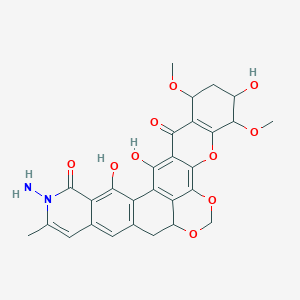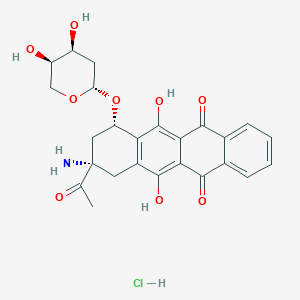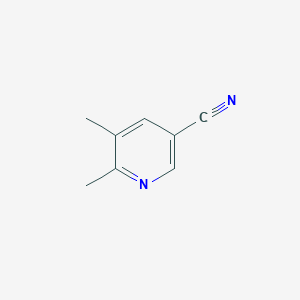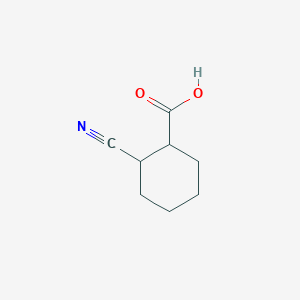
2-Cyanocyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanocyclohexane-1-carboxylic acid (CCA) is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its unique properties. CCA is an important intermediate in the synthesis of various bioactive compounds and is used in the pharmaceutical industry for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of 2-Cyanocyclohexane-1-carboxylic acid is not fully understood. However, it is believed that 2-Cyanocyclohexane-1-carboxylic acid exerts its biological activities by inhibiting the activity of certain enzymes and proteins. For example, 2-Cyanocyclohexane-1-carboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-Cyanocyclohexane-1-carboxylic acid has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Cyanocyclohexane-1-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-Cyanocyclohexane-1-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-Cyanocyclohexane-1-carboxylic acid has been reported to have antimicrobial and antiviral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Cyanocyclohexane-1-carboxylic acid in lab experiments include its easy availability, low cost, and high purity. 2-Cyanocyclohexane-1-carboxylic acid is also stable under normal laboratory conditions and can be stored for long periods of time. However, the limitations of using 2-Cyanocyclohexane-1-carboxylic acid in lab experiments include its low solubility in water and organic solvents, which can make it difficult to dissolve and handle. Additionally, 2-Cyanocyclohexane-1-carboxylic acid can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-Cyanocyclohexane-1-carboxylic acid. One potential direction is the synthesis of novel derivatives of 2-Cyanocyclohexane-1-carboxylic acid with improved biological activities. Another direction is the investigation of the mechanism of action of 2-Cyanocyclohexane-1-carboxylic acid and its derivatives. Additionally, the potential use of 2-Cyanocyclohexane-1-carboxylic acid and its derivatives in the treatment of various diseases, including cancer and viral infections, should be explored further. Finally, the development of new methods for the synthesis and purification of 2-Cyanocyclohexane-1-carboxylic acid and its derivatives would be of great interest to the scientific community.
Conclusion:
In conclusion, 2-Cyanocyclohexane-1-carboxylic acid is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its unique properties. 2-Cyanocyclohexane-1-carboxylic acid has been extensively studied for its biological activities and its potential use in drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Cyanocyclohexane-1-carboxylic acid have been discussed in this paper. Further research is needed to fully understand the potential of 2-Cyanocyclohexane-1-carboxylic acid and its derivatives in the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-Cyanocyclohexane-1-carboxylic acid involves the reaction of cyclohexanone with malononitrile in the presence of sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by a decarboxylation reaction, resulting in the formation of 2-Cyanocyclohexane-1-carboxylic acid. The purity of 2-Cyanocyclohexane-1-carboxylic acid can be improved by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
2-Cyanocyclohexane-1-carboxylic acid has been extensively studied for its biological activities and its potential use in drug development. 2-Cyanocyclohexane-1-carboxylic acid has been shown to exhibit antimicrobial, antiviral, antitumor, and anti-inflammatory activities. It has been reported to inhibit the growth of various cancer cell lines and to induce apoptosis in cancer cells. 2-Cyanocyclohexane-1-carboxylic acid has also been found to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and herpes simplex virus type 2 (HSV-2).
Propiedades
Número CAS |
115720-23-5 |
|---|---|
Nombre del producto |
2-Cyanocyclohexane-1-carboxylic acid |
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-cyanocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h6-7H,1-4H2,(H,10,11) |
Clave InChI |
RTGNUEPVEHANTN-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C#N)C(=O)O |
SMILES canónico |
C1CCC(C(C1)C#N)C(=O)O |
Sinónimos |
Cyclohexanecarboxylic acid, 2-cyano- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



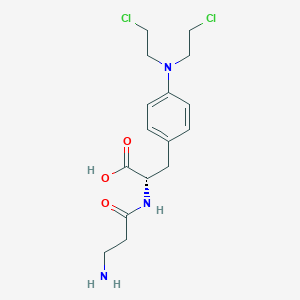
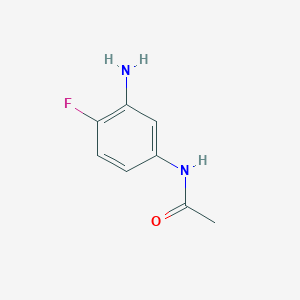
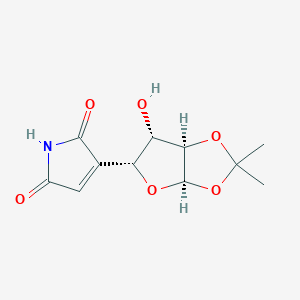
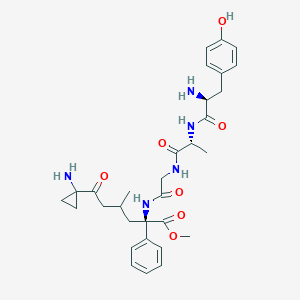
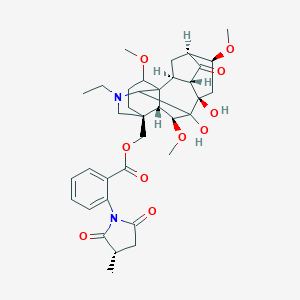
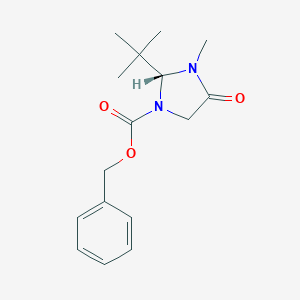
![(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B40714.png)
